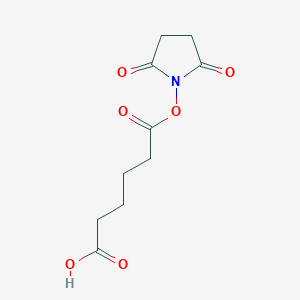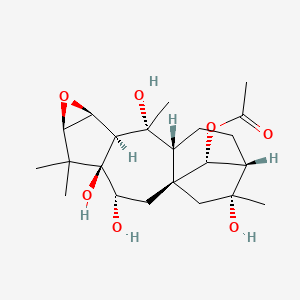
N-Desmethyl-cis-tramadol HCl
概要
説明
N-Desmethyl-cis-tramadol Hydrochloride is a primary urinary and plasma metabolite of the synthetic analgesic tramadol. Tramadol, sold under trade names such as Ultram, Conzip, and Ryzolt, is used to relieve moderate to severe pain . This compound is significant in the field of pharmacology and toxicology due to its role in the metabolism of tramadol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl-cis-tramadol Hydrochloride typically involves the demethylation of tramadol. This process can be achieved using various reagents and conditions. One common method involves the use of thionyl chloride or acetic anhydride in an appropriate solvent such as dimethylformamide or chlorobenzene .
Industrial Production Methods: In industrial settings, the production of N-Desmethyl-cis-tramadol Hydrochloride is scaled up using similar synthetic routes but optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N-Desmethyl-cis-tramadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.
科学的研究の応用
N-Desmethyl-cis-tramadol Hydrochloride has numerous applications in scientific research, including:
Biology: Studied for its role in the metabolic pathways of tramadol and its effects on biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the context of pain management and drug metabolism.
Industry: Utilized in the development and testing of new analgesic drugs and formulations.
作用機序
N-Desmethyl-cis-tramadol Hydrochloride exerts its effects primarily through its interaction with the μ-opioid receptor. It acts as an agonist at this receptor, mimicking the effects of endogenous opioids and leading to analgesia . Additionally, it inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic properties . These pathways are complementary and synergistic, improving the compound’s ability to modulate pain perception and response.
類似化合物との比較
O-Desmethyl-cis-tramadol Hydrochloride: Another metabolite of tramadol with similar analgesic properties.
Tramadol Hydrochloride: The parent compound from which N-Desmethyl-cis-tramadol Hydrochloride is derived.
Tapentadol Hydrochloride: A related synthetic analgesic with a similar mechanism of action.
Uniqueness: N-Desmethyl-cis-tramadol Hydrochloride is unique due to its specific role as a metabolite of tramadol, contributing to the overall pharmacological profile of the parent drug. Its ability to interact with multiple molecular targets and pathways enhances its effectiveness in pain management compared to some other analgesics .
特性
IUPAC Name |
1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZLWRHUQJHIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018989-94-0 | |
| Record name | 1018989-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine](/img/structure/B8096481.png)


![trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8096496.png)


![4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8096524.png)
![2-[4-[2-(Fmoc-amino)ethyl]phenoxy]-2-methylpropanoic acid](/img/structure/B8096525.png)


![5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8096545.png)


